molecular formula C20H27NO3S B11412514 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclohexanecarboxamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)cyclohexanecarboxamide

Cat. No.: B11412514
M. Wt: 361.5 g/mol
InChI Key: FIRUKSIKFZPDHE-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure that includes a thiophene ring, an isopropyl-substituted phenyl group, and a cyclohexanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the cyclohexanecarboxylic acid derivative and the amine group of the thiophene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfone derivatives, while reduction of the carboxamide group may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE: Lacks the thiophene ring, which may result in different chemical and biological properties.

    N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)CYCLOHEXANECARBOXAMIDE: Lacks the isopropyl-substituted phenyl group, which may affect its reactivity and interactions.

Uniqueness

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)CYCLOHEXANECARBOXAMIDE is unique due to the combination of its structural features, including the thiophene ring, isopropyl-substituted phenyl group, and cyclohexanecarboxamide moiety. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C20H27NO3S

Molecular Weight

361.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C20H27NO3S/c1-15(2)16-8-10-18(11-9-16)21(19-12-13-25(23,24)14-19)20(22)17-6-4-3-5-7-17/h8-13,15,17,19H,3-7,14H2,1-2H3

InChI Key

FIRUKSIKFZPDHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCCC3

Origin of Product

United States

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